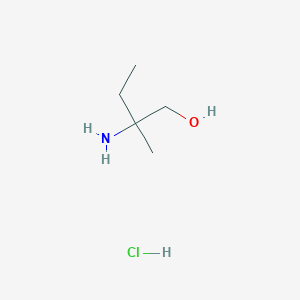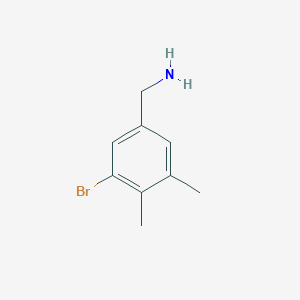![molecular formula C47H31N3 B12825373 9H-Carbazole, 9,9[2-(2,6-diphenyl-4-pyridinyl)-1,4-phenylene]bis-](/img/structure/B12825373.png)
9H-Carbazole, 9,9[2-(2,6-diphenyl-4-pyridinyl)-1,4-phenylene]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole, 9,9[2-(2,6-diphenyl-4-pyridinyl)-1,4-phenylene]bis-: is a complex organic compound belonging to the carbazole family. Carbazole derivatives are known for their unique optoelectronic properties, making them valuable in various scientific and industrial applications. This particular compound features a carbazole core with additional phenyl and pyridinyl groups, enhancing its chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 9,9[2-(2,6-diphenyl-4-pyridinyl)-1,4-phenylene]bis- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving aniline derivatives.
Purification: The final compound is purified using techniques like column chromatography or recrystallization to obtain a high-purity product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its electronic properties.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration involves nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of carbazole-3,6-dione.
Reduction: Formation of dihydrocarbazole derivatives.
Substitution: Formation of halogenated or nitrated carbazole derivatives.
Scientific Research Applications
Chemistry:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Conducting Polymers: Incorporated into conducting polymers for use in flexible electronics and sensors.
Biology and Medicine:
Biological Probes: Used as fluorescent probes for imaging and diagnostic purposes.
Industry:
Materials Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Catalysis: Acts as a catalyst or catalyst support in various chemical reactions.
Mechanism of Action
The mechanism of action of 9H-Carbazole, 9,9[2-(2,6-diphenyl-4-pyridinyl)-1,4-phenylene]bis- involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective material in optoelectronic devices. Its ability to form stable radicals and undergo reversible redox reactions is crucial for its function in organic electronics and catalysis.
Comparison with Similar Compounds
9H-Carbazole: The parent compound with a simpler structure.
9,9′-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9H-carbazole): A similar compound with a triazine group instead of a pyridinyl group.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another derivative with biphenyl groups.
Uniqueness:
Enhanced Optoelectronic Properties: The presence of phenyl and pyridinyl groups enhances the compound’s optoelectronic properties compared to simpler carbazole derivatives.
Versatility in Applications: Its unique structure allows for diverse applications in organic electronics, materials science, and pharmaceuticals.
Properties
Molecular Formula |
C47H31N3 |
|---|---|
Molecular Weight |
637.8 g/mol |
IUPAC Name |
9-[4-carbazol-9-yl-2-(2,6-diphenylpyridin-4-yl)phenyl]carbazole |
InChI |
InChI=1S/C47H31N3/c1-3-15-32(16-4-1)41-29-34(30-42(48-41)33-17-5-2-6-18-33)40-31-35(49-43-23-11-7-19-36(43)37-20-8-12-24-44(37)49)27-28-47(40)50-45-25-13-9-21-38(45)39-22-10-14-26-46(39)50/h1-31H |
InChI Key |
VVCXVSPJNCZNKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=C(C=CC(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


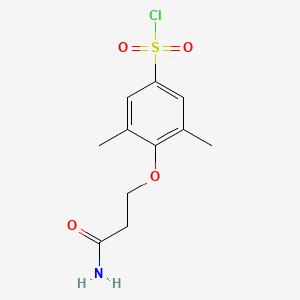
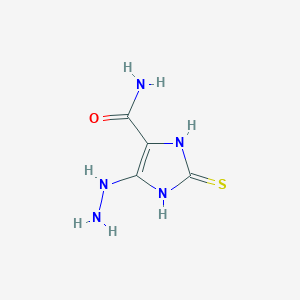



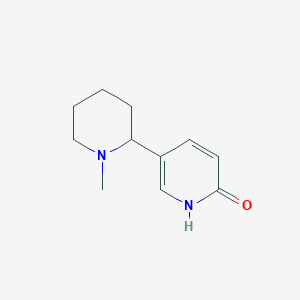
![4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B12825339.png)
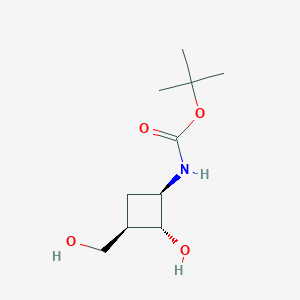
![7,7-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B12825370.png)
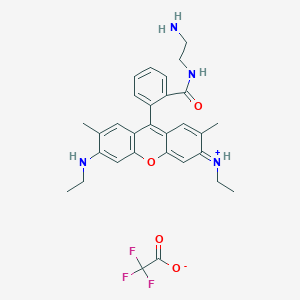
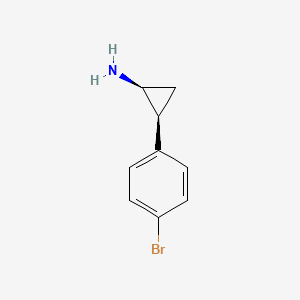
![[(2S,3R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12825397.png)
